molecular formula C18H15N3O4 B11560762 methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11560762
M. Wt: 337.3 g/mol
InChI Key: LYRNQAOGJIJWOH-RGVLZGJSSA-N
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Description

Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoate ester, a cyano group, and an acetamido group, which contribute to its reactivity and versatility in chemical synthesis.

Chemical Reactions Analysis

Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, piperidine, and various catalysts to facilitate the formation of desired products .

Mechanism of Action

The mechanism of action of Methyl 4-[(E)-{[2-(2-cyanophenoxy)acetamido]imino}methyl]benzoate involves its ability to interact with various molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester and acetamido groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Properties

Molecular Formula

C18H15N3O4

Molecular Weight

337.3 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H15N3O4/c1-24-18(23)14-8-6-13(7-9-14)11-20-21-17(22)12-25-16-5-3-2-4-15(16)10-19/h2-9,11H,12H2,1H3,(H,21,22)/b20-11+

InChI Key

LYRNQAOGJIJWOH-RGVLZGJSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2C#N

Origin of Product

United States

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